

3-(Methanesulfinyl)phenol: Structural Profiling, Synthesis, and Application Dynamics

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Compound of Interest

Compound Name: 3-(Methanesulfinyl)phenol

CAS No.: 15105-62-1

Cat. No.: B3379048

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Executive Summary

In modern medicinal chemistry and advanced materials science, the strategic introduction of functional groups that offer both hydrogen-bonding capabilities and stereochemical complexity is paramount. **3-(Methanesulfinyl)phenol**, also known as 3-(methylsulfinyl)phenol, serves as a highly versatile bifunctional building block. Featuring both a reactive phenolic hydroxyl group and a chiral sulfoxide moiety, this compound provides orthogonal reactivity handles. This whitepaper delivers an in-depth technical analysis of its physicochemical properties, self-validating synthetic methodologies, and downstream applications in drug development.

Chemical Identity and Structural Architecture

3-(Methanesulfinyl)phenol (CAS: 15105-62-1)^[1] is characterized by an electron-withdrawing methanesulfinyl group positioned meta to a hydroxyl group on a benzene ring. The sulfoxide group is highly polar and possesses a stereochemically active lone pair on the sulfur atom, rendering the molecule chiral.

To support advanced analytical identification, particularly in Ion Mobility-Mass Spectrometry (IM-MS), computational profiling provides baseline metrics for gas-phase behavior. The

Collision Cross Section (CCS) values are critical for differentiating this compound from its ortho and para isomers, which share identical mass-to-charge (m/z) ratios but exhibit distinct drift times[2].

Table 1: Fundamental Physicochemical Properties

Property	Value
IUPAC Name	3-methanesulfinylphenol
CAS Number	15105-62-1[1]
Molecular Formula	C ₇ H ₈ O ₂ S[2]
Monoisotopic Mass	156.0245 Da[2]
SMILES	CS(=O)C1=CC=CC(=C1)O[2]
InChIKey	NYEJOIGPFQJXFY-UHFFFAOYSA-N[2]

Table 2: Predicted Collision Cross Section (CCS) Profiling

Data derived from CCSbase predictive modeling for IM-MS applications[2].

Adduct Type	m/z Ratio	Predicted CCS (Å ²)
[M+H] ⁺	157.03178	127.5
[M+Na] ⁺	179.01372	136.3
[M-H] ⁻	155.01722	130.6
[M+NH ₄] ⁺	174.05832	148.6
[M+HCOO] ⁻	201.02270	145.5
[M+CH ₃ COO] ⁻	215.03835	171.7

Synthetic Methodologies: Controlled Oxidation

The primary synthetic challenge in generating **3-(methanesulfinyl)phenol** from its thioether precursor, 3-(methylthio)phenol, is chemoselectivity. The goal is to achieve mono-oxidation to the sulfoxide while strictly preventing over-oxidation to the corresponding sulfone (3-(methanesulfonyl)phenol).

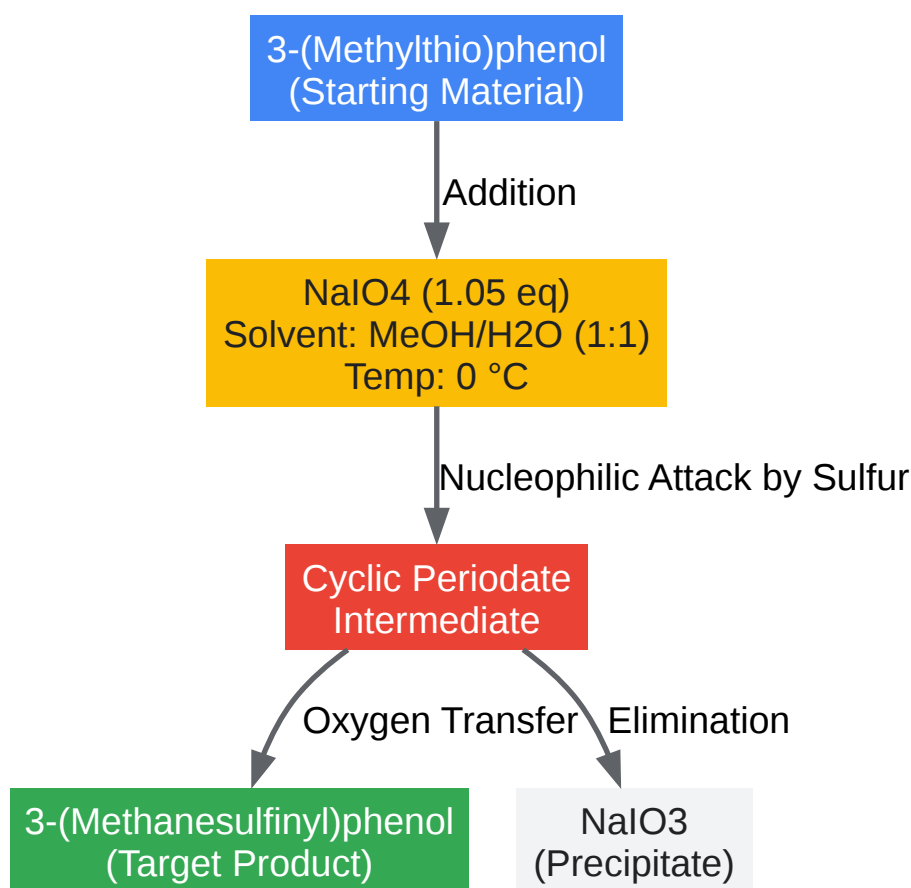
Causality of Reagent Selection

While reagents like hydrogen peroxide (

) or meta-chloroperoxybenzoic acid (mCPBA) are common oxidants, they often require rigorous stoichiometric control and cryogenic conditions to prevent sulfone formation. Sodium periodate (

) is the superior choice for this specific transformation. The causality lies in its mechanism:

forms a cyclic periodate intermediate with the sulfide. This cyclic transition state inherently limits oxygen transfer to exactly one atom under mild conditions, making the reaction self-terminating and highly reliable.



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Workflow for the selective oxidation of 3-(methylthio)phenol to **3-(methanesulfinyl)phenol**.

Self-Validating Protocol: Selective Sulfoxide Synthesis

Objective: Synthesize **3-(methanesulfinyl)phenol** with >95% chemoselectivity.

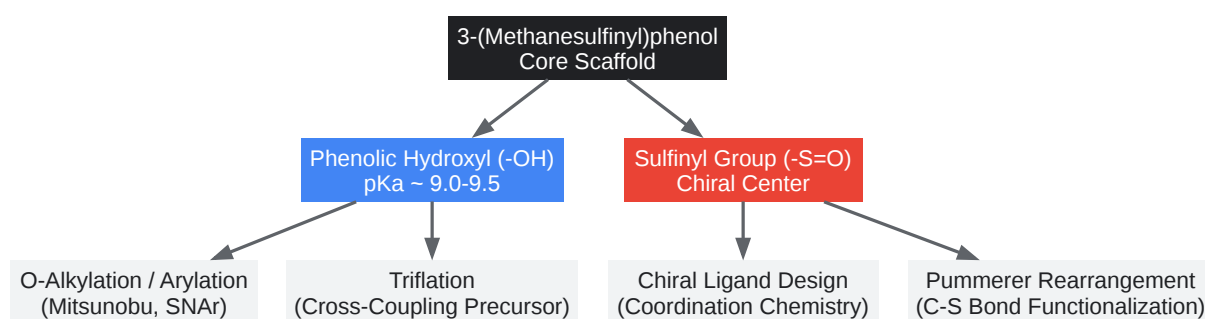
- **Solvent Preparation & Substrate Dissolution:** Dissolve 10.0 mmol of 3-(methylthio)phenol in 20 mL of a 1:1 mixture of Methanol and deionized water. Causality: Methanol solubilizes the organic thioether, while water is mandatory to dissolve the inorganic and facilitate the cyclic oxygen transfer mechanism.
- **Thermal Regulation:** Submerge the reaction flask in an ice-water bath to strictly maintain 0 °C. Causality: Lowering the temperature suppresses background radical reactions and kinetically disfavors any potential secondary oxidation to the sulfone.
- **Oxidant Addition & Visual Validation:** Dissolve 10.5 mmol (1.05 eq) of in 10 mL of water. Add this dropwise to the reaction mixture over 15 minutes. Validation Point: Within 30 minutes, the previously clear solution will become distinctly cloudy, precipitating a white solid. This solid is sodium iodate (). Because is insoluble in aqueous methanol, its precipitation serves as an immediate, self-validating visual indicator that the oxygen transfer has successfully occurred.
- **Chromatographic Monitoring:** Stir for 2-4 hours, allowing the reaction to slowly reach room temperature. Monitor via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (1:1) eluent. Validation Point: The highly polar dipole causes the product to have a significantly lower value (~0.2) compared to the non-polar starting thioether (~0.7). The absence of the high spot confirms complete conversion.
- **Workup & Isolation:** Filter the mixture through a Celite pad to remove the

precipitate. Extract the filtrate with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate in vacuo to yield the pure racemic sulfoxide.

Reactivity Profile and Downstream Applications

The strategic value of **3-(methanesulfinyl)phenol** in drug development lies in its orthogonal reactivity. The molecule acts as a bimodal scaffold where the phenol and the sulfoxide can be manipulated independently.



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Bimodal reactivity profile of **3-(methanesulfinyl)phenol** for downstream functionalization.

Phenolic Functionalization

The hydroxyl group (pKa ~9.5) serves as an excellent nucleophile for standard O-alkylation or Mitsunobu reactions. More importantly for modern medicinal chemistry, the phenol can be converted into an aryl triflate (using trifluoromethanesulfonic anhydride and pyridine). This transforms the carbon-oxygen bond into a highly reactive electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing the intact chiral sulfoxide to be grafted onto complex pharmaceutical backbones.

Sulfoxide as a Bioisostere and Directing Group

In drug design, the sulfinyl group is frequently utilized as a bioisostere for carbonyls or amides. It improves aqueous solubility while introducing a defined spatial vector due to its tetrahedral geometry. Furthermore, the sulfoxide can act as a directing group for ortho-lithiation or participate in Pummerer rearrangements, enabling complex C-S bond functionalizations that are otherwise difficult to achieve.

References

- [2] Title: 3-methanesulfinylphenol (C7H8O2S) - PubChemLite | Source: uni.lu | URL: [2](#)
- [1] Title: 15105-62-1 | FChgroup fch2034347 - AiFChem | Source: aifchem.com | URL: [1](#)

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Sources

- 1. 15105-62-1 | FChgroup fch2034347 - AiFChem [aifchem.com]
- 2. PubChemLite - 3-methanesulfinylphenol (C7H8O2S) [pubchemlite.lcsb.uni.lu]
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